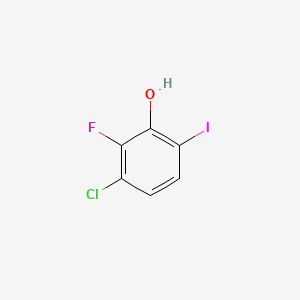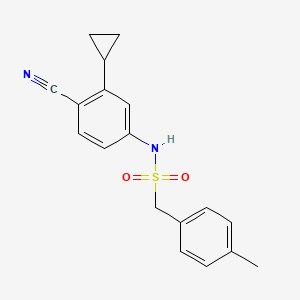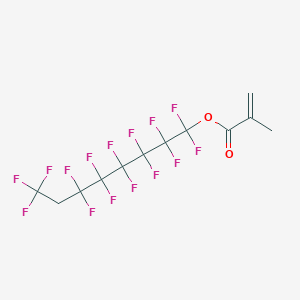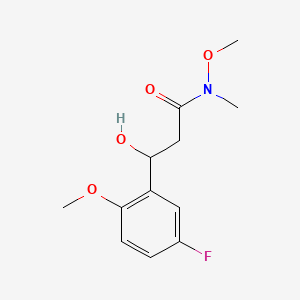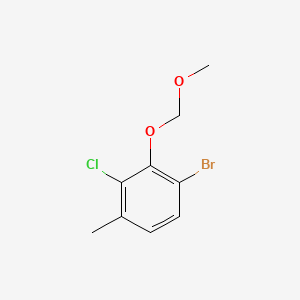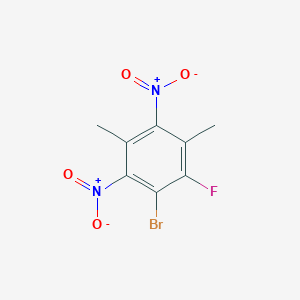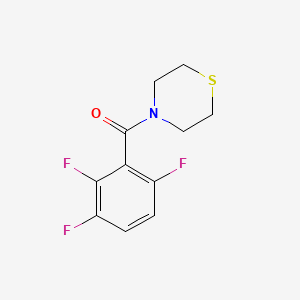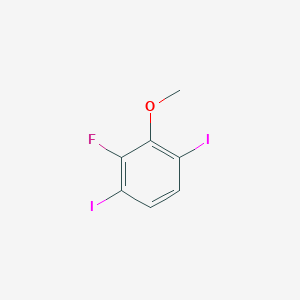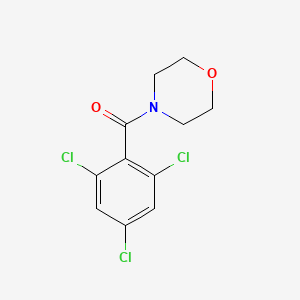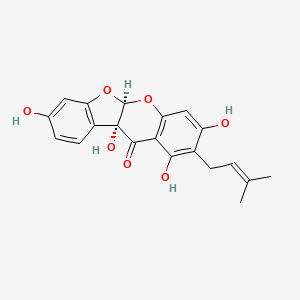![molecular formula C19H17N3O2 B14759070 N,N-dimethyl-4-[(Z)-2-(8-nitroquinolin-4-yl)ethenyl]aniline CAS No. 800-59-9](/img/structure/B14759070.png)
N,N-dimethyl-4-[(Z)-2-(8-nitroquinolin-4-yl)ethenyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-4-[(Z)-2-(8-nitroquinolin-4-yl)ethenyl]aniline is a complex organic compound known for its unique chemical structure and properties This compound features a quinoline moiety substituted with a nitro group and an ethenyl linkage to a dimethylaniline group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[(Z)-2-(8-nitroquinolin-4-yl)ethenyl]aniline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Nitration: The quinoline core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Ethenylation: The nitrated quinoline is subjected to a Heck reaction with an appropriate vinyl halide to form the ethenyl linkage.
Dimethylation: Finally, the aniline moiety is dimethylated using formaldehyde and formic acid or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
N,N-dimethyl-4-[(Z)-2-(8-nitroquinolin-4-yl)ethenyl]aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: m-Chloroperbenzoic acid.
Substitution: Electrophiles such as alkyl halides.
Major Products
Reduction: Amino derivatives of quinoline.
Oxidation: Quinoline N-oxides.
Substitution: Alkylated derivatives of the original compound.
科学研究应用
N,N-dimethyl-4-[(Z)-2-(8-nitroquinolin-4-yl)ethenyl]aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with DNA.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
作用机制
The mechanism of action of N,N-dimethyl-4-[(Z)-2-(8-nitroquinolin-4-yl)ethenyl]aniline involves its interaction with molecular targets such as DNA and proteins. The nitro group can undergo bioreduction to form reactive intermediates that can alkylate DNA, leading to cytotoxic effects. The compound’s ability to intercalate into DNA strands disrupts the normal function of the DNA, leading to cell death.
相似化合物的比较
Similar Compounds
N,N-dimethylaniline: Lacks the quinoline and nitro groups, making it less complex and less versatile in applications.
4-nitroquinoline N-oxide: Contains a nitro group and a quinoline core but lacks the ethenyl and dimethylamino groups.
Quinoline: The parent compound without any substituents.
Uniqueness
N,N-dimethyl-4-[(Z)-2-(8-nitroquinolin-4-yl)ethenyl]aniline is unique due to its combination of a quinoline core, nitro group, ethenyl linkage, and dimethylamino group. This combination imparts unique electronic and chemical properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
800-59-9 |
|---|---|
分子式 |
C19H17N3O2 |
分子量 |
319.4 g/mol |
IUPAC 名称 |
N,N-dimethyl-4-[(Z)-2-(8-nitroquinolin-4-yl)ethenyl]aniline |
InChI |
InChI=1S/C19H17N3O2/c1-21(2)16-10-7-14(8-11-16)6-9-15-12-13-20-19-17(15)4-3-5-18(19)22(23)24/h3-13H,1-2H3/b9-6- |
InChI 键 |
RMJYQZOCZQRSIH-TWGQIWQCSA-N |
手性 SMILES |
CN(C)C1=CC=C(C=C1)/C=C\C2=C3C=CC=C(C3=NC=C2)[N+](=O)[O-] |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=C3C=CC=C(C3=NC=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


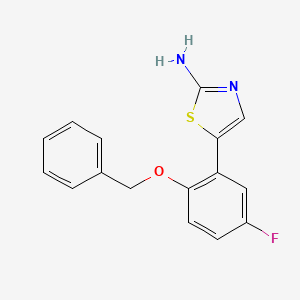

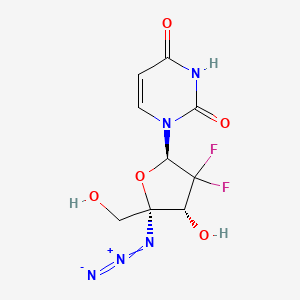
![Benzoic acid, 2-[[[(4-bromophenyl)amino]carbonyl]amino]-](/img/structure/B14759018.png)
